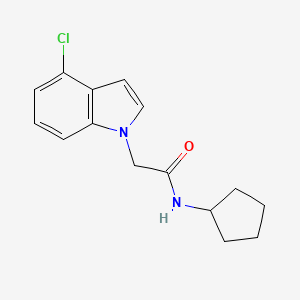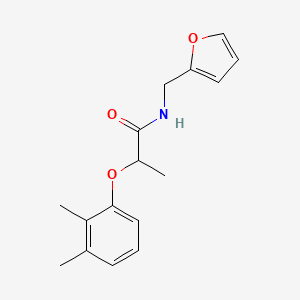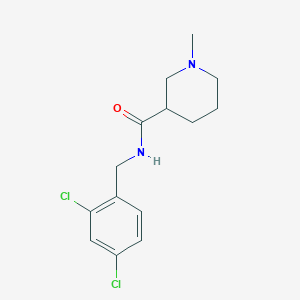
N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide
Übersicht
Beschreibung
N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both indole and tetrazole moieties in its structure suggests that it may exhibit unique biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the nitrogen atom of the indole ring using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling of Indole and Tetrazole Moieties: The final step involves coupling the indole and tetrazole moieties with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: The nitro group, if present, can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: May be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the tetrazole ring may mimic the structure of carboxylate groups, allowing it to bind to metal ions or other positively charged sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)phenylacetamide: Similar structure but with a phenylacetamide group.
Uniqueness: N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide is unique due to the combination of indole and tetrazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the benzamide group also provides additional sites for chemical modification and potential interactions with biological targets.
Eigenschaften
IUPAC Name |
N-(1-methylindol-4-yl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-22-10-9-14-15(3-2-4-16(14)22)19-17(24)12-5-7-13(8-6-12)23-11-18-20-21-23/h2-11H,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFDOADQCYPEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511529.png)
![BENZYL 2-{1-[2-(3,5-DIMETHYLPHENOXY)ACETYL]-3-OXOPIPERAZIN-2-YL}ACETATE](/img/structure/B4511540.png)
![N-(3-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4511549.png)
![1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4511559.png)
![4-METHYL-6-{2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE](/img/structure/B4511563.png)

![2-(2,4-dichlorophenoxy)-N-[(3-methyl-5-isoxazolyl)methyl]acetamide](/img/structure/B4511579.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B4511584.png)

![N-[(2-methoxypyrimidin-5-yl)methyl]-N',N'-dimethyl-N-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B4511588.png)
![N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4511591.png)

![2-methyl-N-[3-(morpholin-4-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4511626.png)
